Salicyluric acid

Übersicht

Beschreibung

- Es wirkt als ein potenter Inhibitor der Proteintyrosinkinase (PTK).

- PTKs spielen eine entscheidende Rolle in der Zellsignalgebung, dem Wachstum und der Proliferation.

AG-183 (Tyrphostin A51): ist eine Verbindung mit der chemischen Struktur C₁₃H₈N₄O₃.

Herstellungsmethoden

Synthetische Wege: Der synthetische Weg für AG-183 beinhaltet spezifische chemische Reaktionen. Leider sind detaillierte Synthesewege in der Literatur nicht leicht zugänglich.

Reaktionsbedingungen: Ähnlich sind spezifische Reaktionsbedingungen nicht allgemein dokumentiert.

Industrielle Produktion: Informationen zu industriellen Produktionsmethoden sind begrenzt.

Vorbereitungsmethoden

Reaction Conditions: Similarly, specific reaction conditions are not widely documented.

Industrial Production: Information on industrial-scale production methods is limited.

Analyse Chemischer Reaktionen

Reaktionen: AG-183 kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution. Spezifische Beispiele sind rar.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in PTK-Inhibitionstudien verwendet werden, können auf AG-183 angewendet werden. Dazu gehören Kinaseinhibitoren, ATP-Analoga und spezifische Puffer.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: AG-183 ist wertvoll für die Untersuchung von Kinase-Signalwegen und die Entwicklung von Medikamenten.

Biologie: Forscher verwenden es, um zelluläre Prozesse zu untersuchen, die Tyrosinphosphorylierung beinhalten.

Medizin: Zu den potenziellen therapeutischen Anwendungen gehören die Krebsbehandlung und andere Krankheiten, die mit abnormaler Kinaseaktivität zusammenhängen.

Industrie: Die industriellen Anwendungen von AG-183 sind aufgrund seiner Forschungsorientierung begrenzt.

Wirkmechanismus

- AG-183 hemmt PTKs, indem es mit der Tyrosinphosphorylierung interferiert. Es stört die Kinaseaktivität und beeinflusst nachgeschaltete Signalwege.

- Molekulare Ziele umfassen den epidermalen Wachstumsfaktorrezeptor (EGFR) und andere Kinasen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Salicyluric acid is primarily recognized for its role in the pharmacokinetics of salicylic acid, particularly in the context of anti-inflammatory and analgesic therapies.

- Metabolism and Excretion : this compound is formed in the liver through the conjugation of salicylic acid with glycine. This process facilitates the excretion of salicylic acid, which is important for managing drug levels in patients undergoing treatment with salicylate-based medications, such as aspirin .

- Therapeutic Potential : As a derivative of salicylic acid, this compound may exhibit similar anti-inflammatory properties. Studies suggest that it could play a role in modulating inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agricultural sciences, this compound is studied for its effects on plant growth and stress responses.

- Stress Mitigation : Research indicates that salicylic acid, from which this compound is derived, can alleviate heavy metal stress in plants. For instance, foliar application of salicylic acid has been shown to reduce cadmium uptake in lettuce, enhancing plant height and biomass under stress conditions . This implies that this compound may similarly contribute to these protective effects by influencing plant metabolic pathways.

- Growth Enhancement : Exogenous application of salicylic acid has been linked to increased growth metrics (e.g., height and root length) in various crops under stress conditions. The mechanisms may involve modulation of antioxidant enzyme activities and reduction of oxidative stress .

Food Science Applications

This compound's antioxidant properties position it as a valuable compound in food science.

- Natural Preservative : As a phenolic compound, this compound exhibits antioxidant activity that can help preserve food quality by preventing oxidative degradation. Its incorporation into food products could reduce reliance on synthetic preservatives, aligning with consumer trends towards natural ingredients .

- Functional Foods : The health benefits associated with phenolic acids, including this compound, suggest potential applications in developing functional foods aimed at improving health outcomes. These foods could leverage the antioxidant properties to combat chronic diseases linked to oxidative stress .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Foliar Application of Salicylic Acid | Increased plant height by 19.42% under cadmium stress | Agricultural enhancement |

| Distribution of Salicylic Acid | Variability in topical bioavailability across formulations | Pharmaceutical formulation development |

| Antioxidant Capacity of Phenolic Acids | This compound demonstrated significant antioxidant activity | Food preservation |

Wirkmechanismus

- AG-183 inhibits PTKs by interfering with tyrosine phosphorylation. It disrupts kinase activity, affecting downstream signaling pathways.

- Molecular targets include epidermal growth factor receptor (EGFR) and other kinases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere Tyrosinkinaseinhibitoren, wie Imatinib (Gleevec) und Gefitinib (Iressa), weisen Ähnlichkeiten mit AG-183 auf.

Einzigartigkeit: Die Einzigartigkeit von AG-183 liegt in seiner spezifischen chemischen Struktur und Selektivität für bestimmte Kinasen.

Biologische Aktivität

Salicyluric acid, a metabolite of salicylic acid, is recognized for its biological activity and potential therapeutic applications. This article explores its mechanisms of action, pharmacological effects, and implications in various health conditions, supported by case studies and research findings.

This compound is formed through the conjugation of salicylic acid with glycine, primarily in the liver. This process is facilitated by the enzyme UDP-glucuronosyltransferase , which plays a crucial role in the metabolism and elimination of salicylic acid from the body. The chemical structure of this compound allows it to exhibit various biological activities, including anti-inflammatory and antioxidant effects.

Biological Activities

-

Anti-Inflammatory Effects

- This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to a reduction in the synthesis of prostaglandins, thereby decreasing inflammation.

- A study indicated that this compound could modulate nitric oxide (NO) production by affecting inducible nitric oxide synthase (iNOS) expression in macrophages, suggesting its role in inflammatory responses .

-

Antioxidant Properties

- This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) during inflammatory conditions .

- Research has demonstrated that this compound can decrease superoxide anion levels in endothelial cells, contributing to its protective effects against oxidative damage .

-

Potential Cancer Chemoprevention

- Epidemiological studies have suggested that salicylic acid and its derivatives may lower the risk of colorectal cancer (CRC). This compound's ability to inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation indicates its potential as a chemopreventive agent .

- A Mendelian randomization study found no direct association between genetically predicted levels of salicylic acid (and thus this compound) and CRC risk, highlighting the complexity of its role in cancer prevention .

Topical Application for Scar Treatment

A pilot study evaluated the efficacy of a topical formulation containing 2% salicylic acid combined with hydrogel for treating hypertrophic scars. The results showed significant symptomatic relief and reduction in scar dimensions over a 60-day period. Patients treated with this formulation experienced decreased tenderness and pruritus compared to control areas .

Effects on Hypertrophic Scars

- Patient 1 : A 65-year-old woman with a hypertrophic scar post-surgery reported complete relief from symptoms after two weeks of treatment with salicylic acid and hydrogel.

- Patient 2 : A firefighter with a burn scar noted significant improvement in symptoms and scar flattening after similar treatment, demonstrating the potential therapeutic benefits of salicylic acid derivatives in dermatological applications .

Research Findings

Eigenschaften

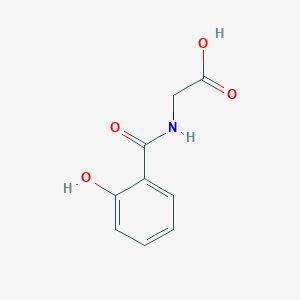

IUPAC Name |

2-[(2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSZLXSECQROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197592 | |

| Record name | Salicylurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-54-7 | |

| Record name | Salicyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyhippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SALICYLOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BR3P7J05U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.